2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a carboxylic acid group at the 4-position, and a 4-ethylphenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Amide or ester derivatives, depending on the substituent introduced.
Scientific Research Applications
2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: Similar structure but lacks the 4-ethylphenyl group.
2-Amino-4-methylpyridine: Similar structure but with a methyl group at the 4-position instead of a carboxylic acid group.
2-Amino-5-(4-methylphenyl)pyridine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both the 4-ethylphenyl group and the carboxylic acid group on the pyridine ring
Properties
IUPAC Name |
2-amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-9-3-5-10(6-4-9)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAOTSJXTXCWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687062 |
Source
|
Record name | 2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-41-4 |
Source
|
Record name | 2-Amino-5-(4-ethylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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